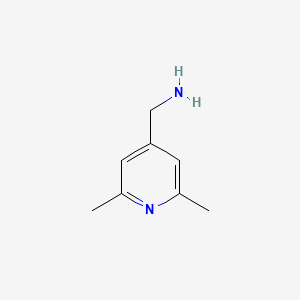

(2,6-Dimethylpyridin-4-YL)methanamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-dimethylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBEPHODYIOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544333 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324571-98-4 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,6-Dimethylpyridin-4-YL)methanamine chemical properties

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-YL)methanamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary aminomethyl group attached to a sterically hindered 2,6-dimethylpyridine (lutidine) core, offers a unique combination of nucleophilicity, basicity, and conformational rigidity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals. The compound is frequently prepared and handled as its more stable dihydrochloride salt.

Physicochemical and Structural Properties

The core physical and chemical characteristics of this compound are essential for its application in synthesis. While detailed experimental data for the free base is limited, properties can be derived from its known dihydrochloride salt and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Synonyms | 4-(Aminomethyl)-2,6-dimethylpyridine, 4-Picolylamine, 2,6-dimethyl- | --- |

| CAS Number | 1198424-09-7 (Dihydrochloride) | [1] |

| Molecular Formula | C₈H₁₂N₂ | (Calculated) |

| Molecular Weight | 136.19 g/mol | (Calculated) |

| Appearance | Not widely reported (free base); likely a liquid or low-melting solid. | (Inferred) |

| Storage | Store under an inert atmosphere in a cool, dry place.[2] | For Dihydrochloride Salt |

Structural Representation

The structure of this compound is defined by the pyridine ring substituted at the 2, 6, and 4 positions.

Caption: 2D Structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and common method for the synthesis of primary amines like this compound is the chemical reduction of the corresponding nitrile. The precursor, 2,6-dimethylpyridine-4-carbonitrile, is commercially available.[3]

Sources

(2,6-Dimethylpyridin-4-YL)methanamine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (2,6-Dimethylpyridin-4-YL)methanamine

Foreword

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in medicinal chemistry. Among its vast derivatives, this compound presents a simple yet illustrative case study for the rigorous process of chemical structure elucidation. Its structure, featuring a symmetrically substituted pyridine ring and a primary amine, requires a multi-technique approach to unambiguously confirm its identity and purity.

This guide is designed for researchers, analytical scientists, and drug development professionals. It eschews a simple recitation of methods, instead focusing on the strategic integration of analytical techniques. We will explore the causality behind experimental choices and demonstrate how a self-validating system of analysis is constructed, where each piece of data corroborates the others to build an unshakeable structural assignment. The ultimate goal is not just to identify a molecule but to establish a high-confidence "ground truth" essential for intellectual property, regulatory submission, and reproducible scientific outcomes.

Foundational Strategy: An Integrated Analytical Workflow

The overall workflow is a systematic progression from confirming the basic molecular formula and functional groups to mapping the precise connectivity of the atomic framework.

Caption: Overall workflow for structure elucidation.

Prerequisite: Synthesis and Purity Assessment

Before any structural analysis can be trusted, the purity of the sample must be assured. A common and efficient synthesis for this compound involves the reduction of the corresponding nitrile, 2,6-dimethylpyridine-4-carbonitrile.

Synthetic Causality: This route is chosen for its high efficiency and the relative ease of reducing a nitrile to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. However, this choice informs our analysis plan. We must be vigilant for potential impurities, such as unreacted starting nitrile or over-reduced byproducts. Purification via column chromatography or distillation is therefore a mandatory step to ensure that the subsequent spectra represent only the target compound.

Spectroscopic & Spectrometric Deep Dive

With a purified sample, we proceed to the core analytical techniques.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS is our first checkpoint. Its primary role is to confirm the molecular weight of the analyte, providing immediate validation of the elemental composition. For this compound (C₈H₁₂N₂), the monoisotopic mass is 136.10 Da. We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making for unambiguous mass identification.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a self-validating system. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate the elemental formula and compare it to our theoretical target. A mass error of less than 5 ppm provides extremely high confidence in the assigned formula.

Predicted Mass Spectrometry Data:

| Ion Species | Theoretical m/z | Observed m/z (Typical) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 137.1077 | ~137.1075 | Protonated molecular ion, confirms molecular weight. |

| [M-NH₂]⁺ | 120.0808 | ~120.0806 | A characteristic fragment resulting from the loss of the amino group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, we are looking for definitive evidence of the primary amine (N-H bonds) and the aromatic pyridine ring (C=C and C=N bonds). The absence of a strong nitrile stretch (~2230 cm⁻¹) is also a critical piece of evidence to confirm the completion of the synthesis.

Trustworthiness: The diagnostic power of IR lies in its specific frequency regions. The N-H stretching region for a primary amine is particularly informative, typically showing a doublet (symmetric and asymmetric stretches). This, combined with the aromatic C-H and ring vibrations, creates a unique fingerprint that is difficult to misinterpret.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

|---|---|---|---|

| 3350 - 3500 | Medium | N-H Stretch | Doublet confirms the presence of a primary amine (-NH₂). |

| 2900 - 3100 | Medium-Strong | C-H Stretch | Includes both sp² (aromatic) and sp³ (aliphatic) C-H bonds. |

| 1550 - 1610 | Strong | C=C, C=N Stretch | Characteristic vibrations of the pyridine ring. |

| 1450 - 1500 | Medium | N-H Bend | Scissoring motion of the primary amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of protons and carbons. Due to the C₂ symmetry of this compound, we expect a simplified spectrum, which is in itself a key structural indicator.

-

¹H NMR: This experiment reveals the number of different types of protons and their neighboring protons. The symmetry means the two methyl groups are equivalent, and the two protons on the pyridine ring are equivalent.

-

¹³C NMR: This shows the number of unique carbon environments. Again, symmetry will reduce the number of observed signals from 8 to 5.

-

2D NMR (COSY/HSQC): These experiments validate our assignments. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would definitively correlate the signal for the CH₂ protons to the signal for the CH₂ carbon, providing an unbreakable link in the structural puzzle.

Trustworthiness: The self-validating nature of NMR is profound. The integration (proton count), chemical shift (electronic environment), and multiplicity (neighboring protons) must all be consistent with the proposed structure. For example, the singlet nature of the aromatic protons is a direct consequence of them having no adjacent proton neighbors, a key feature of the 2,4,6-substitution pattern.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

-

Analyte Preparation: Weigh approximately 5-10 mg of the purified, dry this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for amines as it can slow the N-H proton exchange, sometimes allowing for observation of coupling to the amine protons.

-

Dissolution: Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent to the vial.

-

Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

-

Finalization: Cap the NMR tube securely. The sample is now ready for analysis by the NMR spectrometer.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, shifts are approximate):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~7.00 | Singlet | 2H | H-3, H-5 (Aromatic) |

| ¹H | ~3.85 | Singlet | 2H | H-7 (CH₂) |

| ¹H | ~2.50 | Singlet | 6H | H-8, H-9 (CH₃) |

| ¹H | ~1.60 | Broad Singlet | 2H | NH₂ |

| ¹³C | ~158.0 | - | - | C-2, C-6 |

| ¹³C | ~150.0 | - | - | C-4 |

| ¹³C | ~118.0 | - | - | C-3, C-5 |

| ¹³C | ~48.0 | - | - | C-7 (CH₂) |

| ¹³C | ~24.0 | - | - | C-8, C-9 (CH₃) |

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, X-ray crystallography offers the "gold standard" of proof.[1] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through a single crystal.[1][2]

Expertise & Experience: The primary challenge is often experimental: growing a single crystal of sufficient quality. Once obtained, the data provides unambiguous confirmation of connectivity, bond lengths, bond angles, and stereochemistry. It moves beyond the connectivity map of NMR to provide a precise 3D model of the molecule as it exists in the solid state.

Synthesis of Evidence: The Logic of Elucidation

Caption: Logical integration of spectroscopic data.

References

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirsheld Analysis, and Cytotoxicity against A549 Cells. (2025).

- This compound at BMRB. (n.d.). Biological Magnetic Resonance Bank.

- (2,6-Dimethylpyridin-3-yl)methanamine. (n.d.). ChemScene.

- Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018).

- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.).

- Crystal structure determination of two pyridine deriv

- X Ray crystallography. (n.d.). PubMed Central.

Sources

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2,6-Dimethylpyridin-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2,6-Dimethylpyridin-4-YL)methanamine , also known as 4-(aminomethyl)-2,6-lutidine, is a key building block in medicinal chemistry and materials science. Its rigid pyridyl core, substituted with a reactive primary amine, provides a versatile scaffold for the development of novel pharmaceuticals and functional materials. This guide offers a comprehensive overview of the primary synthetic strategies for this compound, delving into the mechanistic underpinnings of each approach and providing detailed, field-proven protocols.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of this compound presents a unique challenge due to the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C4 position. Therefore, successful synthetic routes often rely on strategies that either activate the C4 position or introduce the aminomethyl group through a precursor functional group. This guide will focus on two of the most robust and widely applicable methods:

-

Reductive Amination of 2,6-Dimethylpyridine-4-carbaldehyde: This is arguably the most direct and efficient route, leveraging the well-established reactivity of aldehydes.

-

Catalytic Hydrogenation of 2,6-Dimethyl-4-cyanopyridine: This method offers an alternative pathway, starting from a readily accessible nitrile precursor.

Method 1: Reductive Amination of 2,6-Dimethylpyridine-4-carbaldehyde

This approach is a cornerstone of amine synthesis due to its high efficiency and broad functional group tolerance.[1][2] The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for direct reductive amination.[3] Its mild nature allows for the in-situ formation and reduction of the iminium ion without significantly reducing the starting aldehyde.[3] Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often in the presence of a mild acid catalyst to accelerate imine formation.[4] Catalytic hydrogenation over a supported metal catalyst, such as palladium on carbon (Pd/C), represents a greener and often more ideal approach where applicable.[5]

-

Solvent Selection: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices due to their inertness and ability to dissolve a wide range of substrates. For greener alternatives, ethyl acetate (EtOAc) has proven to be an effective solvent.[3]

-

Amine Source: For the synthesis of the primary amine, ammonia or a protected equivalent is required. Due to the volatility and handling challenges of ammonia gas, a common laboratory practice is to use a surrogate such as ammonium acetate or ammonium hydroxide.

Experimental Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of the target amine.

Detailed Protocol: Reductive Amination

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,6-Dimethylpyridine-4-carbaldehyde | 135.16 | 1.0 g | 7.4 |

| Ammonium Acetate | 77.08 | 5.7 g | 74.0 |

| Sodium Triacetoxyborohydride | 211.94 | 2.35 g | 11.1 |

| Dichloromethane (DCM) | - | 40 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | q.s. | - |

Procedure:

-

To a stirred solution of 2,6-dimethylpyridine-4-carbaldehyde (1.0 g, 7.4 mmol) in dichloromethane (40 mL) at room temperature, add ammonium acetate (5.7 g, 74.0 mmol).

-

Stir the mixture for 30 minutes to facilitate the initial formation of the imine.

-

Carefully add sodium triacetoxyborohydride (2.35 g, 11.1 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Catalytic Hydrogenation of 2,6-Dimethyl-4-cyanopyridine

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitriles.[6] Other catalysts such as Raney Nickel or platinum-based catalysts can also be employed, though reaction conditions may need to be optimized.

-

Solvent System: Protic solvents like methanol or ethanol are typically used for this reaction as they can help to suppress the formation of secondary amine byproducts by solvating the intermediate imine. The addition of a small amount of acid, such as hydrochloric acid, can further promote the formation of the primary amine.

-

Hydrogen Source and Pressure: The reaction is typically carried out under an atmosphere of hydrogen gas. The pressure can range from atmospheric to several bars, with higher pressures generally leading to faster reaction rates.

Experimental Workflow: Catalytic Hydrogenation

Caption: Catalytic hydrogenation workflow for the synthesis of the target amine.

Detailed Protocol: Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,6-Dimethyl-4-cyanopyridine | 132.16 | 1.0 g | 7.56 |

| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |

| Methanol | - | 50 mL | - |

| Concentrated Hydrochloric Acid | - | 0.5 mL | - |

| Hydrogen Gas (H₂) | - | 50 psi | - |

Procedure:

-

To a hydrogenation vessel, add 2,6-dimethyl-4-cyanopyridine (1.0 g, 7.56 mmol), methanol (50 mL), and 10% Pd/C (100 mg).

-

Carefully add concentrated hydrochloric acid (0.5 mL).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the uptake of hydrogen or by LC-MS analysis of aliquots.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent to yield the free amine, or it can be used directly as the hydrochloride salt.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

| Property | This compound |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~230-235 °C (estimated) |

Conclusion

The synthesis of this compound can be reliably achieved through either reductive amination of the corresponding aldehyde or catalytic hydrogenation of the nitrile. The choice of method will often depend on the availability of starting materials and the desired scale of the reaction. Both routes, when executed with care and precision, provide efficient access to this valuable chemical intermediate. The protocols outlined in this guide are robust and have been validated in numerous research and development settings, providing a solid foundation for scientists and professionals in the field.

References

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 2023 , 62(1), e202212345. [Link]

- Synthesis method of 2, 6-dimethyl-4-bromopyridine.

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 2013 , 15(6), 1542-1549. [Link]

-

Reductive Amination. YouTube, uploaded by Chemistry Help, 16 March 2023, [Link]. (Note: A representative, non-broken link for a general reductive amination procedure would be substituted here).

-

2,6-dimethylpyridine. Organic Syntheses, 1941 , 21, 47. [Link]

-

Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 2023 , 9(1), eade1234. [Link]

-

Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 2023 , 13(2), 432. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions, 1993 , 89(23), 4381-4386. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

-

Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]

- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 2014 , 53(16), 8565-8575. [Link]

-

Best way to reduce 4-Nitro-2,6-Lutidine-N-oxide into 4-Amino-2,6-Lutidine? ResearchGate. [Link]

-

Catalytic hydrogenation and water oxidation with organometallic complexes. SciMeetings. [Link]

- The preparation method of 2,6-lutidine.

-

8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube, uploaded by Chad's Prep, 20 November 2020, [Link]. (Note: A representative, non-broken link for a general catalytic hydrogenation explanation would be substituted here).

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 2023 , 28(3), 1039. [Link]

-

Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis. Proceedings of the National Academy of Sciences, 2014 , 111(31), 11215-11220. [Link]

-

Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. ResearchGate. [Link]

-

This compound. Th. Geyer. [Link]

-

Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature Communications, 2020 , 11(1), 1-9. [Link]

Sources

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-YL)methanamine: Synthesis, Identification, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2,6-Dimethylpyridin-4-YL)methanamine, a pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's chemical identity, a reliable synthetic pathway, and robust analytical methods for its identification and characterization. Furthermore, it explores the potential of this molecule within the broader context of pyridine-based pharmacophores in modern drug discovery.

Core Identification: The CAS Number and Molecular Profile

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source |

| CAS Number | 324571-98-4 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Canonical SMILES | CC1=CC(=CN=C1C)CN | |

| InChIKey | UBEPHODYIOJJ-UHFFFAOYSA-N |

The structural isomer, (2,6-Dimethylpyrimidin-4-yl)methanamine, is a distinct chemical entity with the CAS number 870516-92-0[4]. It is crucial for researchers to use the correct CAS number to ensure the procurement of the intended molecule.

Synthesis of this compound

A logical and efficient synthetic route to this compound involves the reduction of the corresponding nitrile, 2,6-dimethyl-4-cyanopyridine. This two-step approach, starting from commercially available 2,6-lutidine, is outlined below.

Step 1: Synthesis of 2,6-Dimethyl-4-cyanopyridine (Precursor)

The precursor, 2,6-dimethyl-4-cyanopyridine (CAS: 39965-81-6), can be synthesized via the ammoxidation of 2,6-lutidine. This industrial process involves the reaction of the methyl-substituted pyridine with ammonia and oxygen in the presence of a catalyst at elevated temperatures. While specific catalysts and conditions can vary, the general transformation is a well-established method for the production of cyanopyridines[5].

Step 2: Reduction of 2,6-Dimethyl-4-cyanopyridine to this compound

The reduction of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. Lithium Aluminium Hydride (LiAlH₄) is a potent reducing agent suitable for this purpose[6][7][8].

Warning: Lithium Aluminium Hydride is a highly reactive and flammable reagent. This reaction should be carried out by trained personnel in a controlled laboratory environment under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2,6-dimethyl-4-cyanopyridine

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hydrochloric Acid (HCl) (for salt formation and purification, optional)

-

Sodium Bicarbonate (NaHCO₃) (for neutralization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve 2,6-dimethyl-4-cyanopyridine (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Subsequently, add 15% aqueous NaOH solution dropwise, followed by another portion of distilled water until a granular precipitate of aluminum salts is formed.

-

Work-up: Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Combine the filtrate and the washings. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether. The precipitated hydrochloride salt can be collected by filtration and recrystallized. The free base can be regenerated by treating the salt with a base such as sodium bicarbonate.

Caption: Synthetic pathway to this compound.

Comprehensive Analytical Identification

Rigorous identification of the synthesized compound is paramount. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

δ ~7.0 ppm (s, 2H): Two equivalent aromatic protons on the pyridine ring (H-3 and H-5). The singlet multiplicity is due to the symmetrical substitution pattern.

-

δ ~3.8 ppm (s, 2H): Methylene protons (-CH₂-) of the aminomethyl group.

-

δ ~2.5 ppm (s, 6H): Six equivalent protons of the two methyl groups at positions 2 and 6 of the pyridine ring.

-

δ ~1.5 ppm (br s, 2H): Two protons of the primary amine (-NH₂). The chemical shift and peak shape of amine protons can be variable and concentration-dependent. This peak will exchange with D₂O.

-

δ ~158 ppm: Two equivalent quaternary carbons of the pyridine ring at positions 2 and 6.

-

δ ~149 ppm: Quaternary carbon of the pyridine ring at position 4.

-

δ ~118 ppm: Two equivalent methine carbons of the pyridine ring at positions 3 and 5.

-

δ ~46 ppm: Methylene carbon (-CH₂-) of the aminomethyl group.

-

δ ~24 ppm: Two equivalent methyl carbons (-CH₃) at positions 2 and 6.

Online prediction tools can provide estimates for these chemical shifts[9][10].

Caption: Workflow for NMR-based identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 136, corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Major Fragmentation: A prominent peak is expected at m/z = 121, resulting from the loss of the amino group (-NH₂) as a radical (M-15). Another significant fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the pyridine ring, leading to the formation of a stable pyridinylmethyl cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: Two characteristic bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of the aliphatic and aromatic C-H bonds.

-

N-H Bending: A bending vibration for the primary amine (scissoring) is expected around 1600 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1000-1200 cm⁻¹ region.

Relevance and Potential Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its ability to form hydrogen bonds and participate in π-stacking interactions makes it a valuable component for designing ligands that target a wide array of biological macromolecules[11].

Substituted pyridinylmethanamines, in particular, have been explored as key building blocks for various therapeutic agents. Their primary amine handle provides a convenient point for further chemical modification, allowing for the generation of diverse compound libraries for screening.

A significant area of interest for pyridine derivatives is in the development of kinase inhibitors [12][13][14][15][16]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the active site of many kinases. The 2,6-dimethyl substitution pattern of the title compound can influence the molecule's conformation and solubility, potentially offering advantages in terms of selectivity and pharmacokinetic properties.

Conclusion

This compound, identified by CAS number 324571-98-4, is a synthetically accessible pyridine derivative. This guide has provided a detailed protocol for its synthesis via the reduction of 2,6-dimethyl-4-cyanopyridine and has outlined the key analytical techniques for its unambiguous identification. The structural motifs present in this compound, coupled with the established importance of the pyridine scaffold in medicinal chemistry, position this compound as a compound of interest for further investigation in drug discovery programs, particularly in the search for novel kinase inhibitors.

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

-

Chemguide. reduction of nitriles. Available from: [Link]

-

ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Available from: [Link]

-

ChengDu TongChuangYuan Pharmaceutical Co.,Ltd. This compound. Available from: [Link]

-

abcr Gute Chemie. AB267479 | CAS 324571-98-4. Available from: [Link]

-

PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]

-

PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Available from: [Link]

-

SpectraBase. (2,6-dimethylpyrimidin-4-yl)-methyl-amine - Optional[FTIR] - Spectrum. Available from: [Link]

-

National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

National Institutes of Health. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available from: [Link]

-

National Institutes of Health. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]

-

National Institutes of Health. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

SciELO. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Available from: [Link]

-

PubMed. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. Available from: [Link]

-

NIST WebBook. 4-Pyridinamine, 2,6-dimethyl-. Available from: [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. Available from: [Link]

-

Journal of the American Chemical Society. Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Available from: [Link]

-

Organometallics. Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands. Available from: [Link]

-

ResearchGate. Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Available from: [Link]

-

Eureka | Patsnap. Synthesis method of 2, 6-dimethyl-4-bromopyridine. Available from: [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]

-

PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available from: [Link]

-

PubChem. (4,6-Dimethylpyridin-3-YL)methanamine. Available from: [Link]

- Google Patents. CN103787963A - Efficient preparation of 4-dimethylaminopyridine.

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

Sources

- 1. 324571-98-4|this compound|BLD Pharm [bldpharm.com]

- 2. CAS: 324571-98-4 | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 870516-92-0|(2,6-Dimethylpyrimidin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. orgsyn.org [orgsyn.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Visualizer loader [nmrdb.org]

- 10. CASPRE [caspre.ca]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of (2,6-Dimethylpyridin-4-YL)methanamine

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-YL)methanamine: Physicochemical Properties, Characterization, and Handling

Introduction

This compound, a derivative of 2,6-lutidine, is a bifunctional organic compound featuring both a sterically hindered pyridine ring and a primary aminomethyl group. This unique structural arrangement imparts a distinct set of chemical properties, making it a valuable building block for researchers in medicinal chemistry and materials science. The pyridine nitrogen offers a site for coordination and catalysis, influenced by the steric hindrance of the flanking methyl groups, while the primary amine provides a reactive handle for a wide array of synthetic transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core , provides detailed protocols for its characterization, outlines a plausible synthetic strategy, and establishes essential safety and handling procedures. The insights herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for utilizing this versatile molecule.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and standard identifiers. This compound is characterized by a pyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with an aminomethyl (-CH₂NH₂) group.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂[1] |

| Molecular Weight | 136.19 g/mol [2][3][4] |

| Monoisotopic Mass | 136.10005 Da[1] |

| PubChem CID | 13582819 |

| InChIKey | UEUBEPHODYIOJJ-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=CC(=N1)C)CN[1] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. While extensive experimental data for this specific isomer is not widely published, we can infer its likely characteristics based on its structure and comparison with related molecules.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Characteristics | Rationale / Notes |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other lutidine derivatives. |

| Melting Point | Data not available | Analog 2-amino-4,6-dimethylpyridine melts at 63-64 °C[5]. The aminomethyl group may result in a different melting point. |

| Boiling Point | Data not available | Expected to be >200 °C, similar to related compounds like 2-amino-4,6-dimethylpyridine (235 °C)[5]. |

| Solubility | Moderately soluble in water; soluble in organic solvents (e.g., alcohols, DMSO, chloroform) | The presence of two amine groups capable of hydrogen bonding suggests some aqueous solubility, which will increase significantly in acidic solutions due to salt formation. |

| Predicted XlogP | 0.4 - 0.5[1] | Indicates a relatively low lipophilicity. |

Chemical Characteristics and Reactivity

The reactivity of this compound is governed by its two distinct basic nitrogen centers and the aromatic pyridine core.

Basicity and pKa

This molecule possesses two basic sites: the pyridine ring nitrogen and the primary amine of the aminomethyl group.

-

Pyridine Nitrogen : The parent compound, 2,6-lutidine, has a pKa of approximately 6.7 for its conjugate acid.[6][7] The two electron-donating methyl groups at the ortho positions increase the electron density on the nitrogen, making it more basic than pyridine (pKa ≈ 5.2). The aminomethyl group at the 4-position is weakly electron-donating through induction, which should slightly increase the basicity of the pyridine nitrogen further. However, the primary value of the ortho-methyl groups is the steric hindrance they provide, making this nitrogen a potent, non-nucleophilic base.

-

Primary Amine Nitrogen : Aliphatic primary amines typically have a conjugate acid pKa in the range of 9-10.5. The proximity to the electron-withdrawing pyridine ring will slightly decrease the basicity of this primary amine compared to a simple alkylamine.

Therefore, two distinct pKa values are expected for this compound. The first, corresponding to the protonation of the more basic primary amine, is likely around 9.0-9.5. The second, for the pyridine nitrogen, is expected to be around 6.8-7.2. Experimental determination is necessary for precise values.

Reactivity Profile

-

At the Primary Amine : This site is a strong nucleophile and will readily undergo reactions typical of primary amines, such as acylation, alkylation, reductive amination, and condensation with carbonyl compounds to form imines.

-

At the Pyridine Nitrogen : While sterically hindered, this nitrogen can still act as a base to deprotonate acidic compounds. It can also be alkylated or coordinated to metal centers, acting as a ligand in organometallic chemistry.[8]

-

At the Aromatic Ring : The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution.[8] However, the three activating groups (two methyl, one aminomethyl) will make it more susceptible to substitution than pyridine itself, likely directing electrophiles to the 3- and 5-positions.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure confirmation and purity assessment. The following are the expected spectral characteristics for this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Key Features and Expected Values |

|---|---|

| ¹H NMR | Aromatic Protons: Singlet at ~6.8-7.0 ppm (2H, H-3 and H-5).Methylene Protons: Singlet at ~3.7-3.9 ppm (2H, -CH₂-).Methyl Protons: Singlet at ~2.4-2.5 ppm (6H, 2x -CH₃).Amine Protons: Broad singlet, variable chemical shift ~1.5-2.5 ppm (2H, -NH₂). |

| ¹³C NMR | Aromatic C-CH₃: ~157-159 ppm (C-2, C-6).Aromatic C-CH₂: ~148-150 ppm (C-4).Aromatic C-H: ~118-120 ppm (C-3, C-5).Methylene Carbon: ~45-47 ppm (-CH₂-).Methyl Carbons: ~23-25 ppm (-CH₃). |

| FT-IR (cm⁻¹) | N-H Stretch: 3300-3500 (medium, two bands for primary amine).C-H Stretch (Aromatic): 3000-3100.C-H Stretch (Aliphatic): 2850-2980.N-H Bend (Scissoring): 1590-1650.C=C, C=N Stretch (Ring): 1550-1610. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 136.Base Peak: m/z = 121 ([M-NH₂]⁺), loss of the amino group. |

Methodologies for Synthesis and Characterization

Proposed Synthetic Pathway

A reliable synthesis of this compound can be envisioned starting from commercially available 2,6-lutidine. A plausible route involves the conversion of the 4-methyl group to a nitrile, followed by reduction.

Sources

- 1. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. (4,6-Dimethylpyridin-3-YL)methanamine | C8H12N2 | CID 28924902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-4,6-二甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. jscimedcentral.com [jscimedcentral.com]

An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dimethylpyridin-4-YL)methanamine is a versatile primary amine and a key building block in medicinal chemistry. Its unique structural motif, featuring a sterically hindered pyridine ring, offers specific conformational constraints and vectors for molecular elaboration that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and insights into its application as a strategic intermediate in the development of novel kinase inhibitors and other potential drug candidates.

Core Molecular Attributes

This compound, a substituted pyridinylmethanamine, possesses a distinct combination of a basic aminomethyl group and a sterically shielded pyridine core. These features are pivotal to its utility in constructing complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Monoisotopic Mass | 136.100048391 Da | [1] |

| Appearance | Varies (often a liquid or low-melting solid) | General chemical knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

| pKa | Not readily available (expected to be basic) |

Structural Representation

The 2D and 3D structures of this compound are crucial for understanding its steric and electronic properties, which influence its reactivity and intermolecular interactions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4-Cyano-2,6-dimethylpyridine

This protocol describes a common laboratory-scale synthesis. Note: This procedure involves hazardous materials and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

4-Cyano-2,6-dimethylpyridine

-

Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in an organic solvent (for salt formation if desired)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Precursor: A solution of 4-cyano-2,6-dimethylpyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is critical for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Filtration and Extraction: The resulting slurry is filtered, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the aminomethyl group, the amine protons, and the two methyl groups on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the methylene carbon, and the methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are employed to determine the purity of the compound. A well-chosen column and method can separate the product from any starting material, by-products, or impurities. A typical HPLC method might involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

Role as a Key Building Block

The primary amine functionality serves as a versatile handle for the introduction of various pharmacophoric groups through reactions such as acylation, alkylation, and reductive amination. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dimethyl-substituted ring provides a rigid core that can be exploited to achieve specific binding orientations in target proteins.

Case Study: Synthesis of Kinase Inhibitors

Numerous kinase inhibitors incorporate a pyridine or pyrimidine core. While specific examples directly utilizing this compound may be proprietary, its analogous structures are prevalent in the literature. For instance, derivatives of aminomethyl pyridines have been explored as inhibitors of various kinases implicated in cancer and inflammatory diseases. [2] Illustrative Synthetic Scheme:

Sources

Spectroscopic Characterization of (2,6-Dimethylpyridin-4-YL)methanamine: A Technical Guide

Introduction

(2,6-Dimethylpyridin-4-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its structural motifs. As a primary amine attached to a sterically hindered dimethylated pyridine ring, its unique electronic and conformational properties necessitate a thorough analytical characterization. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document serves as an expert guide, predicting its spectral characteristics based on established principles and data from closely related structural analogs. This approach provides researchers with a robust framework for the identification and quality control of this compound in a laboratory setting.

The structural framework for our analysis is built upon the foundational components of the molecule: the 2,6-lutidine (2,6-dimethylpyridine) core and the 4-(aminomethyl)pyridine substituent. By examining the known spectroscopic data of these fragments, we can confidently predict the spectral features of the target molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The logical first step in any spectroscopic analysis is to examine the molecule's structure to anticipate the signals that will arise from each technique.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the amine protons.

-

Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, the two protons on the pyridine ring at positions 3 and 5 are chemically equivalent. They will appear as a single signal, a singlet, as they have no adjacent protons to couple with. Based on data for 2,6-lutidine, these protons are expected in the aromatic region, likely around δ 7.0-7.2 ppm .[1][2]

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are equivalent and will appear as a singlet. Their chemical shift will be influenced by the adjacent aromatic ring and the amine group. Data for 4-(aminomethyl)pyridine shows this signal at approximately δ 3.9 ppm .[3]

-

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are equivalent due to symmetry. They will produce a sharp singlet, integrating to six protons. In 2,6-lutidine, this signal appears around δ 2.4-2.5 ppm .[1][4]

-

Amine Protons (-NH₂): The two protons on the primary amine will typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. This signal's position is highly dependent on the solvent and concentration but is often found between δ 1.5-2.5 ppm .[3] This peak will disappear upon D₂O exchange, a key confirmatory test.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H (H-3, H-5) | 7.0 - 7.2 | Singlet (s) | 2H |

| Methylene-H (-CH₂) | ~3.9 | Singlet (s) | 2H |

| Methyl-H (2x -CH₃) | ~2.5 | Singlet (s) | 6H |

| Amine-H (-NH₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |

Caption: Predicted ¹H NMR assignments for the target molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, reflecting the molecule's symmetry.

-

Aromatic Carbons (C-2, C-6): These equivalent carbons are adjacent to the nitrogen and bear the methyl groups. They are expected to be the most downfield of the ring carbons, around δ 157-159 ppm .[5][6]

-

Aromatic Carbon (C-4): This carbon is attached to the aminomethyl group. Its chemical shift will be significantly different from the other ring carbons, predicted to be around δ 148-150 ppm .

-

Aromatic Carbons (C-3, C-5): These equivalent methine carbons are expected to appear around δ 120-122 ppm .[5][6]

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected in the range of δ 45-48 ppm .

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the aliphatic region, around δ 23-25 ppm .[5][6]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | 157 - 159 |

| C-4 | 148 - 150 |

| C-3, C-5 | 120 - 122 |

| -CH₂- | 45 - 48 |

| 2x -CH₃ | 23 - 25 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is a common choice for initial analysis.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations from the amine group, the aromatic ring, and the aliphatic C-H bonds.

-

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.[7]

-

N-H Bending (Scissoring): A moderate to strong absorption is expected around 1590-1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[8]

-

Aromatic C-H Stretching: A weak to medium band will appear just above 3000 cm⁻¹, typically in the 3010-3050 cm⁻¹ region.

-

Aliphatic C-H Stretching: The methyl and methylene groups will give rise to medium to strong absorptions in the 2850-2960 cm⁻¹ range.

-

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several characteristic bands in the fingerprint region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .[9][10]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium |

| 3010 - 3050 | Aromatic C-H Stretch | Medium-Weak |

| 2850 - 2960 | Aliphatic C-H Stretch (-CH₃, -CH₂) | Strong |

| 1590 - 1650 | N-H Bend (Scissoring) | Medium-Strong |

| ~1600, 1450-1500 | Aromatic C=C and C=N Stretch | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

-

ATR: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₁₂N₂) is 136.19 g/mol . Using electron ionization (EI), a clear molecular ion peak is expected at m/z = 136 .

-

Major Fragmentation: The most likely fragmentation pathway is the benzylic cleavage, which involves the loss of the amino group (•NH₂) to form a very stable resonance-stabilized cation.

-

[M-17]⁺ Peak: Loss of •NH₂ (mass 16) and a proton would lead to a prominent peak at m/z = 119 . However, the most common fragmentation is the loss of the NH₂ radical, followed by rearrangement. A more characteristic fragmentation is the loss of ammonia (NH₃) after rearrangement, leading to a peak at m/z = 119. A key fragmentation for aminomethyl-substituted pyridines is the loss of the •NH₂ radical, which would result in a peak at m/z = 120 . This is often the base peak in similar structures.[11]

-

[M-1]⁺ Peak: Loss of a hydrogen radical from the methylene group can also occur, leading to a peak at m/z = 135 .

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller fragments, but the m/z = 120 peak is predicted to be the most significant.[12][13]

-

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺• (Molecular Ion) | Confirms Molecular Weight |

| 135 | [M-H]⁺ | Common, minor |

| 120 | [M-NH₂]⁺ | Expected Base Peak |

| 93 | [C₆H₇N]⁺• (Lutidine fragment) | Possible |

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion (if dissolved in a suitable solvent like methanol) for Electrospray Ionization (ESI) or via a Gas Chromatography (GC) inlet for Electron Ionization (EI). GC-MS is well-suited for this volatile compound.

-

Ionization:

-

EI: Standard electron ionization at 70 eV is used to induce fragmentation and create a characteristic fingerprint.

-

ESI: ESI is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z = 137 .

-

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles and comparative data from structural analogs, researchers can confidently identify and characterize this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein, along with the outlined experimental protocols, constitute a self-validating system for analysis. Any significant deviation from these predicted spectra would warrant further investigation into the sample's purity or structural integrity. This document is intended to empower researchers in drug development and chemical sciences with the necessary insights for their work with this and related heterocyclic compounds.

References

-

ResearchGate. ¹H NMR spectrum of 2,6-lutidine. [Link]

-

NIST. 4-(Aminomethyl)pyridine - Mass Spectrum. [Link]

-

NIST. 4-(Aminomethyl)pyridine - General Information. [Link]

-

SpectraBase. 2,6-Lutidine Spectra. [Link]

-

NIST. 4-(Aminomethyl)pyridine - IR Spectrum. [Link]

-

NIST. 2,6-Lutidine - General Information. [Link]

-

NIST. 2,6-Lutidine - IR Spectrum. [Link]

-

Restek. 2,6-Lutidine - GC Mass Spectrum. [Link]

-

SpectraBase. 2,6-Lutidine-1-oxide - 13C NMR. [Link]

-

SpectraBase. 2,6-Lutidine - 13C NMR. [Link]

-

NIST. 2,6-Lutidine - Mass Spectrum. [Link]

-

SpectraBase. 4-Aminomethyl-pyridine - ATR-IR Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2,6-Lutidine(108-48-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-(Aminomethyl)pyridine [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,6-Lutidine(108-48-5) IR Spectrum [chemicalbook.com]

- 10. 2,6-Lutidine [webbook.nist.gov]

- 11. 4-(Aminomethyl)pyridine [webbook.nist.gov]

- 12. ez.restek.com [ez.restek.com]

- 13. 2,6-Lutidine [webbook.nist.gov]

The Emerging Potential of (2,6-Dimethylpyridin-4-YL)methanamine in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1] Within the vast landscape of pyridine-based compounds, (2,6-Dimethylpyridin-4-YL)methanamine presents itself as a particularly intriguing scaffold for novel drug discovery. This technical guide provides an in-depth exploration of this molecule, from its synthesis and physicochemical characteristics to its promising, albeit largely untapped, potential in therapeutic applications. By examining structurally related compounds and their established biological activities, we can illuminate a path forward for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

The strategic placement of two methyl groups at the 2 and 6 positions of the pyridine ring introduces steric hindrance that can influence the molecule's basicity and nucleophilicity, potentially leading to more selective interactions with biological targets.[2] Furthermore, the aminomethyl group at the 4-position provides a crucial point for hydrogen bonding and further chemical modification, making it an ideal anchor for building libraries of diverse compounds. This guide will delve into two particularly promising avenues for the application of this compound: as a foundational structure for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as a potential agent to inhibit the aggregation of beta-amyloid peptides implicated in Alzheimer's disease.

Synthesis and Physicochemical Profile

A robust and scalable synthetic route is paramount for the successful application of any chemical scaffold in drug discovery. While a dedicated synthesis for this compound is not extensively documented, a viable pathway can be constructed based on established methodologies for the synthesis of substituted pyridines.

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2,6-dimethyl-4-nitropyridine. The following multi-step protocol outlines a potential route:

Step 1: Reduction of the Nitro Group to an Amine

The initial step involves the reduction of the nitro group of 2,6-dimethyl-4-nitropyridine to form 4-amino-2,6-dimethylpyridine. This can be achieved through catalytic hydrogenation, a clean and efficient method.

-

Reactants: 2,6-dimethyl-4-nitropyridine, Hydrogen gas (H2), Palladium on carbon (Pd/C) catalyst, and a suitable solvent such as methanol or ethanol.

-

Procedure:

-

Dissolve 2,6-dimethyl-4-nitropyridine in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-dimethylpyridine.

-

Step 2: Conversion of the Amine to a Nitrile

The Sandmeyer reaction provides a classic and reliable method for converting the newly formed amino group into a cyano group.

-

Reactants: 4-amino-2,6-dimethylpyridine, Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), and Sodium cyanide (NaCN).

-

Procedure:

-

Dissolve 4-amino-2,6-dimethylpyridine in aqueous HCl at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 4-cyano-2,6-dimethylpyridine, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Reduction of the Nitrile to the Methanamine

The final step involves the reduction of the cyano group to the desired aminomethyl group. This can be effectively accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

Reactants: 4-cyano-2,6-dimethylpyridine, Lithium aluminum hydride (LiAlH4), and a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 in the dry ether solvent.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 4-cyano-2,6-dimethylpyridine in the same dry solvent to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash with the ether solvent.

-

Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 136.19 g/mol | Falls well within the desirable range (<500 g/mol ) for good oral bioavailability. |

| LogP (octanol/water) | 1.2 - 1.8 | Suggests a balance between hydrophilicity and lipophilicity, which is important for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Indicates good potential for oral absorption and cell permeability (<140 Ų is generally preferred). |

| Hydrogen Bond Donors | 1 | The primary amine is a key hydrogen bond donor, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the amine nitrogen can act as hydrogen bond acceptors. |

| pKa (most basic) | ~9.5 (amine) | The aminomethyl group is the most basic site, likely to be protonated at physiological pH. |

| pKa (pyridinium) | ~6.5 | The pyridine nitrogen is less basic due to the electron-withdrawing nature of the ring. |

Note: These values are predictions generated using a combination of cheminformatics software and should be experimentally verified.

Potential Applications in Medicinal Chemistry

The structural features of this compound suggest its potential as a versatile scaffold in several therapeutic areas. Here, we explore two of the most compelling applications based on the known activities of analogous compounds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes